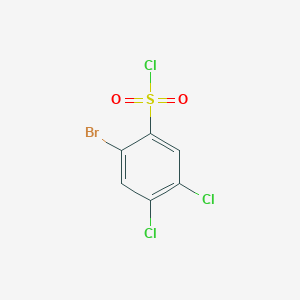

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2BrCl3O2S and a molecular weight of 324.41 g/mol . It is a derivative of benzene, featuring bromine, chlorine, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Bromo-4,5-dichlorobenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions . The reaction proceeds as follows:

C6H2BrCl2+ClSO3H→C6H2BrCl2SO2Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. The reaction is conducted in specialized reactors designed to handle corrosive reagents and high temperatures. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of 2-bromo-4,5-dichlorobenzene-1-sulfonyl chloride typically involves sulfonylation using chlorosulfonic acid as the sulfonylating agent. The reaction can be represented as:C6H2BrCl2+ClSO3H→C6H2BrCl2SO2Cl+HClThis process is scalable for industrial applications, allowing for large-scale production with high purity levels.

Organic Synthesis

The compound is extensively used as a reagent in organic synthesis for preparing various sulfonyl derivatives. It participates in:

- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols to produce sulfonamides and sulfonates.

- Electrophilic Aromatic Substitution : The bromine and chlorine atoms can engage in electrophilic aromatic substitution reactions, leading to functionalized aromatic compounds.

Biological Applications

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : It has shown effectiveness against various microbial strains. For instance, studies demonstrated inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations lower than traditional antibiotics.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties by inducing apoptosis in human cancer cell lines. Flow cytometry analyses indicated an increase in sub-G1 phase cells, a marker of apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various strains | Inhibition of bacterial enzymes |

| Anticancer | Potentially effective | Disruption of cancer cell proliferation pathways |

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its reactivity allows for the development of diverse chemical products that are essential in various manufacturing processes.

Antimicrobial Study

A study conducted on bacterial strains revealed that this compound inhibited the growth of multiple pathogens. The results indicated that its mechanism involved interaction with bacterial enzymes, leading to effective antimicrobial action.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in several human cancer cell lines. Further research is ongoing to elucidate the specific signaling pathways affected by this compound and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4,5-dimethoxybenzene-1-sulfonyl chloride: Similar structure but with methoxy groups instead of chlorine atoms.

2,4-Dibromobenzene-1-sulfonyl chloride: Contains two bromine atoms instead of bromine and chlorine.

Uniqueness

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile reagent in organic synthesis and research applications .

Activité Biologique

2-Bromo-4,5-dichlorobenzene-1-sulfonyl chloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with two chlorine atoms and one bromine atom, along with a sulfonyl chloride group. This configuration contributes to its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against a range of microbial strains. Studies suggest that its sulfonyl group may interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects.

- Anticancer Activity : Preliminary investigations indicate potential anticancer properties. The compound's ability to form covalent bonds with nucleophilic sites on proteins may disrupt cancer cell proliferation pathways.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various strains | Inhibition of bacterial enzymes |

| Anticancer | Potentially effective | Disruption of cancer cell proliferation pathways |

The mechanism by which this compound exerts its biological effects primarily involves:

- Covalent Bond Formation : The sulfonyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modulation.

- Halogen Bonding : The presence of bromine and chlorine atoms allows for halogen bonding, which may enhance binding affinity to specific biological targets .

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, suggesting its potential as a new antimicrobial agent.

- Anticancer Research : In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in sub-G1 phase cells, which is indicative of apoptosis. Further investigations are needed to elucidate the specific signaling pathways involved .

Research Applications

The compound is being explored for various applications in research and industry:

Propriétés

IUPAC Name |

2-bromo-4,5-dichlorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl3O2S/c7-3-1-4(8)5(9)2-6(3)13(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQKNIDOUXRMSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.